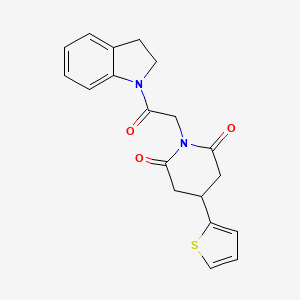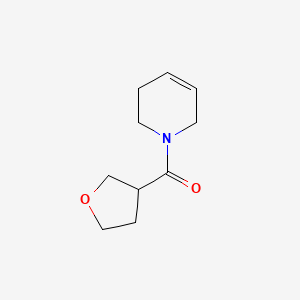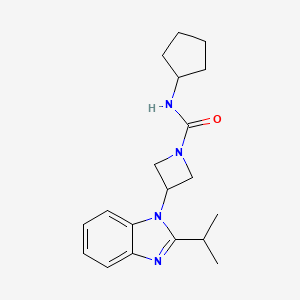![molecular formula C19H12N4O4 B2716097 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 324064-25-7](/img/structure/B2716097.png)
3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine, also known as DNPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNPP is a heterocyclic aromatic compound that contains both imidazole and pyridine rings. It is a yellow crystalline solid that is sparingly soluble in water, but soluble in organic solvents.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidines, including the imidazo[1,5-a]pyridine scaffold, serve as crucial building blocks for drug development. Researchers have explored the synthesis of derivatives of this compound to create novel pharmaceutical agents. These derivatives find applications in more than twenty classes of drugs, as well as natural alkaloids. Notably, the piperidine moiety appears in numerous approved drugs due to its favorable pharmacokinetic properties .
Spiropiperidines: Synthesis and Biological Activity
Spiropiperidines, a class of piperidine derivatives, exhibit unique structural features. Researchers have investigated their synthesis through intra- and intermolecular reactions. These compounds have shown promise in drug discovery, particularly as potential antiviral, antibacterial, or antitumor agents. Their diverse biological activities make them an exciting area of study .
Condensed Piperidines: Applications in Organic Synthesis
Condensed piperidines, formed by fusing piperidine rings with other heterocycles, offer versatile synthetic opportunities. Researchers have explored their use in multicomponent reactions, cyclizations, and annulations. These reactions yield complex molecules with potential applications in organic synthesis, material science, and catalysis .
Piperidinones: Synthetic Strategies and Bioactivity
Piperidinones, containing a ketone group within the piperidine ring, have attracted interest due to their diverse biological properties. Researchers have developed efficient methods for their synthesis, including hydrogenation and cycloaddition reactions. These compounds exhibit promising pharmacological activities, making them valuable targets for drug design .
Biological Evaluation of Imidazopyridine Derivatives
Functionalization of the C-3 position of imidazo[1,2-a]pyridine derivatives has led to compounds with potential anticancer activity. Scientists have synthesized 3-bromoimidazo[1,2-a]pyridines and explored their effects on cancer cells. Understanding the structure-activity relationships of these derivatives contributes to the development of targeted therapies .
Exploring Multicomponent Reactions for Piperidine Synthesis
Efficient and cost-effective methods for synthesizing substituted piperidines remain a focus. Researchers have investigated multicomponent reactions involving piperidine precursors. These strategies allow the rapid assembly of complex piperidine-containing molecules, facilitating drug discovery and chemical biology research .
Propiedades
IUPAC Name |
3-(3,5-dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O4/c24-22(25)15-10-14(11-16(12-15)23(26)27)19-20-18(13-6-2-1-3-7-13)17-8-4-5-9-21(17)19/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQLIIYLTXWHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-benzyl-3-(((4-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2716015.png)

![2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2716018.png)

![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2716021.png)

![N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716025.png)

![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2716028.png)
![Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride](/img/structure/B2716030.png)



